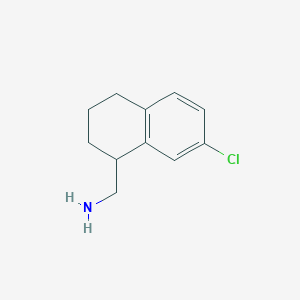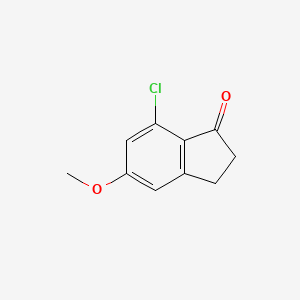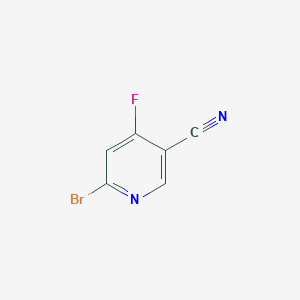
(R)-1-(4-methylbenzyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(4-metilbencil)pirrolidin-3-ol es un compuesto quiral que pertenece a la clase de las pirrolidinas. Se caracteriza por la presencia de un anillo de pirrolidina sustituido con un grupo 4-metilbencilo y un grupo hidroxilo en la tercera posición.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-1-(4-metilbencil)pirrolidin-3-ol típicamente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente como el cloruro de 4-metilbencilo y la pirrolidina.
Sustitución nucleofílica: El cloruro de 4-metilbencilo se somete a una sustitución nucleofílica con pirrolidina para formar 1-(4-metilbencil)pirrolidina.
Hidroxilación: La 1-(4-metilbencil)pirrolidina resultante se somete luego a hidroxilación en la tercera posición para producir (R)-1-(4-metilbencil)pirrolidin-3-ol. Este paso a menudo involucra el uso de agentes oxidantes como el ácido m-cloroperbenzoico (m-CPBA) en condiciones controladas.
Métodos de producción industrial
En un entorno industrial, la producción de (R)-1-(4-metilbencil)pirrolidin-3-ol puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de sistemas catalíticos avanzados y reactores de flujo continuo para mejorar la eficiencia y escalabilidad de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-1-(4-metilbencil)pirrolidin-3-ol puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un derivado de cetona o aldehído.
Reducción: El compuesto se puede reducir para eliminar el grupo hidroxilo, formando un derivado de pirrolidina completamente saturado.
Sustitución: El grupo bencilo puede sufrir reacciones de sustitución electrófila o nucleofílica, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el ácido m-cloroperbenzoico (m-CPBA) y el permanganato de potasio (KMnO4).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos (por ejemplo, bromo, cloro) y los nucleófilos (por ejemplo, aminas, tioles) se emplean en condiciones apropiadas.
Principales productos formados
Oxidación: Formación de derivados de cetona o aldehído.
Reducción: Formación de derivados de pirrolidina completamente saturados.
Sustitución: Formación de varios derivados de bencilo sustituidos.
Aplicaciones Científicas De Investigación
(R)-1-(4-metilbencil)pirrolidin-3-ol tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Utilizado como bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus potenciales aplicaciones terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos finos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (R)-1-(4-metilbencil)pirrolidin-3-ol implica su interacción con objetivos moleculares y vías específicas. El grupo hidroxilo y el centro quiral juegan un papel crucial en su afinidad de unión y selectividad hacia las moléculas diana. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas o receptores, modulando su actividad e influyendo en varios procesos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
(S)-1-(4-metilbencil)pirrolidin-3-ol: El enantiómero de (R)-1-(4-metilbencil)pirrolidin-3-ol, que difiere en la disposición espacial de los átomos.
1-(4-metilbencil)pirrolidina: Carece del grupo hidroxilo en la tercera posición.
1-bencilpirrolidin-3-ol: Carece del grupo metilo en el anillo bencilo.
Singularidad
(R)-1-(4-metilbencil)pirrolidin-3-ol es único debido a su configuración quiral específica y la presencia de ambos, el grupo 4-metilbencilo y el grupo hidroxilo.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(3R)-1-[(4-methylphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3/t12-/m1/s1 |
Clave InChI |
OTAGUVODSNQJHZ-GFCCVEGCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CN2CC[C@H](C2)O |
SMILES canónico |
CC1=CC=C(C=C1)CN2CCC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


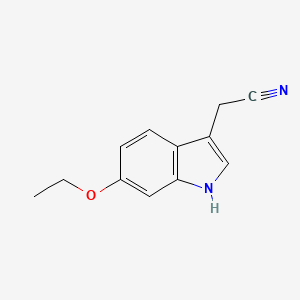
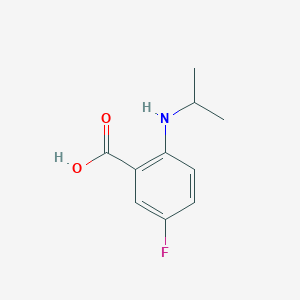
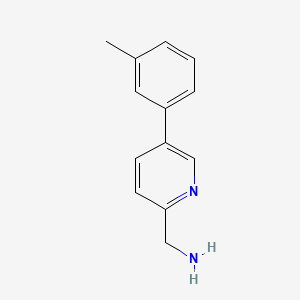

![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)
![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)
![2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11902476.png)

![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)
